molecular formula C15H17N3O B14026658 1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one

1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one

Cat. No.: B14026658
M. Wt: 255.31 g/mol
InChI Key: XVLCRILELCZKQP-UHFFFAOYSA-N
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Description

1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to the Phenyl Group: The pyrazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.

    Formation of the Piperidinone Moiety: The final step involves the formation of the piperidinone ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or phenyl derivatives.

Scientific Research Applications

1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and piperidinone moieties can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Phenylpiperidinone derivatives: These compounds have the piperidinone moiety and are used in similar applications.

Uniqueness: 1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)piperidin-4-one is unique due to the combination of the pyrazole, phenyl, and piperidinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-one

InChI

InChI=1S/C15H17N3O/c1-17-11-13(10-16-17)12-2-4-14(5-3-12)18-8-6-15(19)7-9-18/h2-5,10-11H,6-9H2,1H3

InChI Key

XVLCRILELCZKQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(=O)CC3

Origin of Product

United States

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